3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine
Description
3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine is a pyridazine derivative featuring chlorine substituents at positions 3 and 6 of the heteroaromatic core. At position 4, the molecule incorporates a piperidine ring linked to a 4-methoxyphenoxyethyl side chain. The 4-methoxyphenoxy group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability or metabolic stability .
Properties
CAS No. |
921769-58-6 |
|---|---|
Molecular Formula |
C18H21Cl2N3O2 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3,6-dichloro-4-[4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl]pyridazine |
InChI |
InChI=1S/C18H21Cl2N3O2/c1-24-14-2-4-15(5-3-14)25-11-8-13-6-9-23(10-7-13)16-12-17(19)21-22-18(16)20/h2-5,12-13H,6-11H2,1H3 |
InChI Key |
AAGOZTNAOZQMEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC2CCN(CC2)C3=CC(=NN=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine typically involves the reaction of 3,6-dichloropyridazine with 4-[2-(4-methoxyphenoxy)ethyl]piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent mixture like dioxane and water at elevated temperatures (70-80°C) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine is used as an intermediate in the synthesis of other complex molecules .
Biology and Medicine: It may be studied for its biological activity and interactions with various biological targets .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine
- Core Structure : Pyridazine with chlorine at position 3 and a piperazine ring at position 6.
- Key Substituents : 2-Fluorophenyl on piperazine.
- Synthesis: Reacted from 3,6-dichloropyridazine and (2-fluorophenyl)piperazine in ethanol .
- Biological Relevance : Piperazine derivatives are common in CNS-targeting drugs; fluorine may enhance binding affinity to serotonin/dopamine receptors .
MW069a (3-Phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine)
- Core Structure : Pyridazine with phenyl and pyridinyl groups, linked to a pyrimidine-substituted piperazine.
- Key Substituents : Pyrimidin-2-yl on piperazine.
- Synthesis : Suzuki coupling and amination reactions .
- Biological Relevance : Designed as a p38αMAPK inhibitor for neurologic diseases; pyrimidine enhances kinase selectivity .
Compound 104 (from )
- Structure: (4-(2-(4-Methoxyphenoxy)ethyl)piperazin-1-yl)(4-(3-(piperidin-1-yl)propoxy)phenyl)methanone · 2HCl.
- Key Substituents: 4-Methoxyphenoxyethyl on piperazine.
- Synthesis : Condensation of benzoic acid derivatives with piperazine intermediates .
- Biological Relevance: Targets histamine H3 receptors for neurodegenerative diseases; methoxyphenoxyethyl may improve blood-brain barrier penetration .
Peliglitazar (BMS-426707-1)
- Structure: Contains a 4-methoxyphenoxy group but as part of a glycine derivative.
- Key Substituents: 4-Methoxyphenoxycarbonyl.
- Biological Relevance: PPARα/γ dual agonist for diabetes and dyslipidemia; methoxyphenoxy enhances metabolic stability .
Compound 6 (from )
- Structure: Pyrido[3,4-d]pyrimidinone with a dichlorophenyl-piperidinyl side chain.
- Key Substituents : 3,5-Dichlorophenyl on piperidine.
- Synthesis : Microwave-assisted deprotection of a SEM group .
- Biological Relevance : Dichlorophenyl groups are common in antimicrobial agents; piperidine may modulate solubility .
Comparative Analysis
Table 1: Structural and Pharmacological Comparison
Key Observations:
Core Structure Influence: Pyridazine-based compounds (Target, MW069a) are associated with kinase/phospholipase inhibition, while methanone (Compound 104) and glycine derivatives (Peliglitazar) target metabolic or neurodegenerative pathways.
Substituent Impact: 4-Methoxyphenoxyethyl: Enhances lipophilicity and CNS penetration (Target, Compound 104) . Halogenated Aromatics: Chlorine/fluorine substituents (Target, Compound 6) improve binding to hydrophobic enzyme pockets . Piperazine vs. Piperidine: Piperazine (MW069a) may confer higher solubility due to additional nitrogen, whereas piperidine (Target) could increase basicity and receptor affinity .
Synthetic Routes : Suzuki coupling (MW069a) and microwave-assisted deprotection (Compound 6) highlight trends in efficient heterocyclic synthesis .
Research Findings and Implications
- Metabolic Stability: The 4-methoxyphenoxy group in the Target and Peliglitazar may reduce oxidative metabolism, extending half-life .
- CNS Accessibility : Piperidine/piperazine moieties with lipophilic substituents (e.g., Compound 104) are prioritized in neurotherapeutic design .
Biological Activity
3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of pyridazine derivatives, which are known for their diverse biological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyridazine ring substituted with chlorine atoms and a piperidine moiety linked through an ethylene bridge to a methoxyphenoxy group.
Key Properties:
- Molecular Weight: 363.27 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Melting Point: Not extensively documented but expected to be moderate based on similar compounds.
Antitumor Activity
Research indicates that pyridazine derivatives exhibit significant antitumor properties. A study focusing on similar compounds revealed that they can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study:
In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that derivatives similar to this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The compound's efficacy was attributed to its ability to induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Properties
Pyridazine derivatives are also noted for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
Research Findings:
A comparative study evaluated the anti-inflammatory activity of several pyridazine derivatives in animal models of inflammation. The results indicated that these compounds significantly reduced paw edema in rats induced by carrageenan, suggesting a potential therapeutic application in inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyridazine derivatives have been explored against various bacterial strains. Compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Pyridazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,6-Dichloro-4-{...} | Staphylococcus aureus | 32 µg/mL |
| 3,6-Dichloro-4-{...} | Escherichia coli | 64 µg/mL |
| Similar Derivative A | Pseudomonas aeruginosa | 16 µg/mL |
| Similar Derivative B | Bacillus subtilis | 8 µg/mL |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Modulation of Gene Expression: It can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
- Interaction with Cell Membranes: The lipophilic nature allows it to penetrate cellular membranes effectively, enhancing its bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
